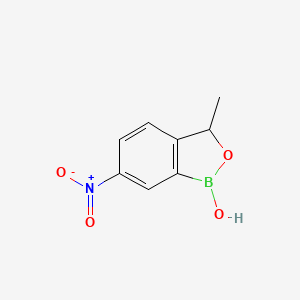
4-But-2-ynoxy-1,2,5-thiadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-But-2-ynoxy-1,2,5-thiadiazol-3-amine is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-But-2-ynoxy-1,2,5-thiadiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with sodium but-2-yn-1-olate in the presence of a suitable solvent such as n-butanol. The reaction mixture is stirred at room temperature for an extended period, followed by evaporation and extraction with methylene chloride to obtain the desired product.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-But-2-ynoxy-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-ynoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-But-2-ynoxy-1,2,5-thiadiazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents
Agriculture: These compounds can be used as fungicides and herbicides due to their ability to inhibit the growth of various pathogens.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4-But-2-ynoxy-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle . In agricultural applications, the compound may inhibit the growth of fungi or bacteria by interfering with their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound has a similar thiadiazole core but with different substituents.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with potential anticancer properties.
Uniqueness
4-But-2-ynoxy-1,2,5-thiadiazol-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the but-2-ynoxy group can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H7N3OS |
|---|---|
Molekulargewicht |
169.21 g/mol |
IUPAC-Name |
4-but-2-ynoxy-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C6H7N3OS/c1-2-3-4-10-6-5(7)8-11-9-6/h4H2,1H3,(H2,7,8) |
InChI-Schlüssel |
SGYGJEDFPCSRFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCOC1=NSN=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


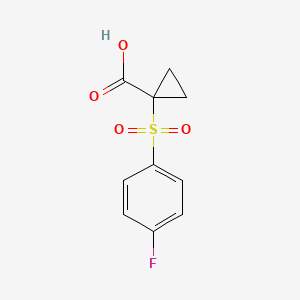

![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
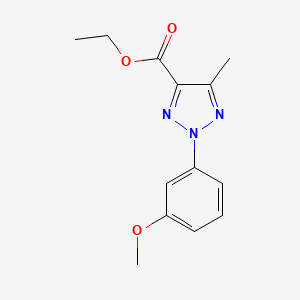
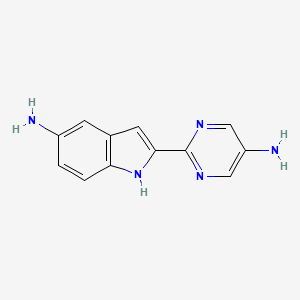
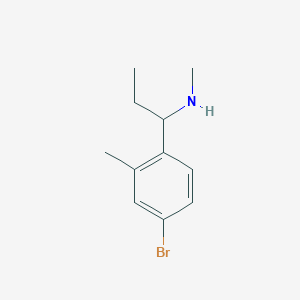
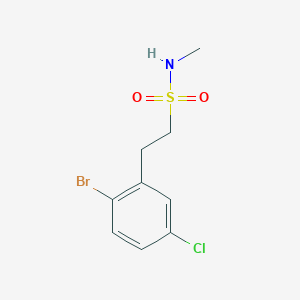

![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)

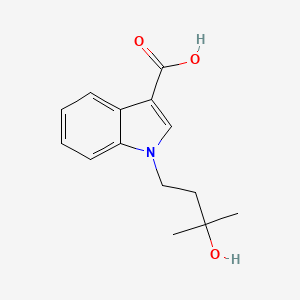
![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
